Research investigates the mechanisms by which Dyclonine hydrochloride disrupts nerve impulse transmission, leading to its anesthetic effect. Studies explore its interaction with sodium channels in nerve cells, which are essential for signal propagation [].
Dyclonine hydrochloride exhibits antibacterial properties against certain strains of bacteria. Research explores its potential as a topical antimicrobial agent, either alone or in combination with other antibiotics [].
Studies investigate the efficacy of Dyclonine hydrochloride in managing various pain conditions. This includes its use in combination with other medications for post-surgical pain, or as a topical treatment for oropharyngeal pain (sore throat) [, ].
Research explores the use of Dyclonine hydrochloride in ophthalmology. Studies investigate its potential role in reducing discomfort during ocular examinations and procedures [].
Dyclonine hydrochloride is a synthetic compound classified as an alkyl-phenylketone. Its chemical formula is , and it is known for its local anesthetic properties. The compound appears as a white crystalline solid, with a melting point ranging from 174 to 175 degrees Celsius . Dyclonine hydrochloride is primarily used in medical settings to provide topical anesthesia, particularly in procedures involving mucous membranes.
The synthesis of dyclonine hydrochloride involves several key reactions. Initially, phenol is reacted with n-butyl bromide to form butyl benzene. This intermediate then undergoes a reaction with 3-chloropropionyl chloride, yielding 3-chloro-4'-butoxypropiophenone. Finally, this compound reacts with piperidine hydrochloride in the presence of a catalyst such as triethylamine to produce dyclonine hydrochloride .
Dyclonine hydrochloride exerts its anesthetic effects by reversibly binding to voltage-gated sodium channels on neuronal membranes, decreasing their permeability to sodium ions. This action inhibits the propagation of action potentials, leading to a loss of sensation in the area where it is applied . The compound is effective for surface anesthesia and is commonly used in dental procedures and for alleviating pain from canker sores and fever blisters .
The synthesis methods for dyclonine hydrochloride have evolved over time. One notable method involves the following steps:
This method has been optimized for higher yields and reduced reaction times, making it suitable for industrial applications.
Dyclonine hydrochloride has several important applications:
Dyclonine hydrochloride has been studied for its interactions with various biological systems. It primarily interacts with sodium channels, affecting their permeability and thus influencing neuronal excitability. This mechanism underlies its anesthetic properties and has implications for understanding pain pathways and developing new analgesics .
Additionally, studies have indicated that dyclonine may exhibit interactions with other medications, necessitating caution when used concurrently with other agents that affect sodium channels or have central nervous system effects .
Dyclonine hydrochloride shares structural and functional similarities with several other compounds, including:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Lidocaine | Common local anesthetic; amide structure; rapid onset. | |
| Bupivacaine | Long-acting local anesthetic; used in epidurals. | |
| Procaine | Ester-type local anesthetic; shorter duration of action. |
Dyclonine hydrochloride is unique due to its specific mechanism of action as a reversible sodium channel blocker, which provides effective surface anesthesia without significant systemic effects. Unlike lidocaine and bupivacaine, which are amides, dyclonine is an alkyl-phenylketone, offering distinct pharmacokinetic properties suitable for topical applications.
High Performance Liquid Chromatography analysis of dyclonine hydrochloride has been extensively studied using various column chemistries and mobile phase compositions. The reversed-phase chromatographic approach predominates in the analytical characterization of this compound, with several validated methodologies demonstrating excellent separation and quantification capabilities [1] [2] [3].
The most comprehensive chromatographic profiling employs a SinoChoom Octadecylsilane-Bonded Phase Carbon-18 reversed-phase column with dimensions of 5 micrometers particle size, 4.6 millimeters internal diameter, and 200 millimeters length. The optimal mobile phase composition consists of acetonitrile, water, and triethylamine in a volumetric ratio of 45:55:1.0, with the hydrogen ion concentration adjusted to 3.5 using glacial acetic acid. Under these chromatographic conditions, dyclonine hydrochloride exhibits a retention time of 6.0 minutes with excellent peak symmetry and resolution [1].
An alternative high-efficiency chromatographic method utilizes the Cogent Phenyl Hydride stationary phase, specifically engineered with 4 micrometer particles and 100 Angstrom pore size. This phenyl-modified silica stationary phase provides beneficial pi-pi interactions with the analyte's aromatic moiety, enabling the use of a simple gradient elution system. The mobile phase consists of deionized water containing 0.1 percent volume per volume formic acid as the aqueous component and acetonitrile containing 0.1 percent volume per volume formic acid as the organic modifier. The gradient program initiates at 10 percent organic modifier, maintained for 1 minute, then increases to 70 percent over 4 minutes, held constant for 2 minutes, before returning to initial conditions. This methodology achieves retention of dyclonine hydrochloride at approximately 4 minutes with exceptional run-to-run precision and mass spectrometry compatibility [2] [3].
The calibration linearity for dyclonine hydrochloride demonstrates excellent analytical performance across the concentration range of 20 to 200 micrograms per milliliter, with correlation coefficients exceeding 0.999. The method precision, expressed as relative standard deviation, remains below 2 percent for both intra-day and inter-day determinations. Detection is accomplished using ultraviolet absorption at 270 nanometers, providing adequate sensitivity for pharmaceutical quality control applications [1] [2].
Gas chromatographic analysis has been reported in combination with other analytes in compound formulations, though direct gas chromatography-mass spectrometry analysis of dyclonine hydrochloride presents challenges due to the compound's thermal lability and ionic nature. When gas chromatography is employed, derivatization or analysis of the free base form may be necessary to achieve adequate chromatographic behavior [1].
| Chromatographic Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column Type | SinoChoom ODS-BP C18 | Cogent Phenyl Hydride | ODS-BP C18 |
| Particle Size | 5 μm | 4 μm | 5 μm |
| Mobile Phase | ACN:H2O:TEA (45:55:1) pH 3.5 | Gradient with 0.1% formic acid | Sodium heptanesulfonate system |
| Retention Time | 6.0 min | ~4.0 min | Variable |
| Detection | UV | UV 270 nm | UV 285 nm |
| Linearity Range | 20-200 μg/mL | 0.1 mg/mL | Variable |
Mass spectrometric analysis of dyclonine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex matrices. The molecular ion of the free base exhibits a mass-to-charge ratio of 289, corresponding to the molecular formula Carbon-18 Hydrogen-27 Nitrogen-1 Oxygen-2. The hydrochloride salt demonstrates a molecular ion at mass-to-charge ratio 325.87, reflecting the addition of the hydrochloric acid moiety [4] [5] [6].
Electrospray ionization tandem mass spectrometry provides the most sensitive and structurally informative approach for dyclonine analysis. Under positive ionization conditions, the protonated molecular ion appears at mass-to-charge ratio 290.1 for the free base form. The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl carbon, producing a characteristic base peak at mass-to-charge ratio 97.8, corresponding to the loss of the piperidine-containing side chain [4].
The fragmentation pattern under electron impact ionization conditions demonstrates multiple cleavage pathways characteristic of substituted propiophenone derivatives. The molecular ion peak intensity remains moderate due to the stability imparted by the aromatic system and the electron-donating butoxy substituent. Major fragment ions result from successive losses of alkyl groups from both the butoxy chain and the piperidine ring system. The base peak typically corresponds to the substituted benzoyl cation, formed through alpha-cleavage and subsequent rearrangement processes [5].
High-resolution time-of-flight mass spectrometry enables accurate mass determination of the molecular ion at 290.212 for the protonated species, providing elemental composition confirmation with sub-millidalton accuracy. This technique proves particularly valuable for distinguishing dyclonine from potential isobaric interferences and for validating structural assignments in metabolite identification studies [6].
Collision-induced dissociation experiments reveal secondary fragmentation pathways involving the aromatic ring system and the aliphatic substituents. The butoxy side chain undergoes systematic losses of methylene units, while the piperidine ring demonstrates characteristic neutral losses corresponding to ethylene and propylene fragments. These fragmentation patterns provide definitive structural fingerprints for compound identification and purity assessment [4] [7].
| Mass Spectrometric Parameter | ESI-MS/MS | EI-MS | TOF-MS |
|---|---|---|---|
| Molecular Ion (m/z) | 290.1 [M+H]+ | 289 | 290.212 |
| Primary Fragment | 97.8 | Variable | Multiple |
| Ionization Energy | Soft | 70 eV | Soft |
| Application | Bioanalysis | Structure determination | High-resolution |
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of dyclonine hydrochloride, enabling complete assignment of all carbon and hydrogen environments within the molecule. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signal patterns for each structural component of the molecule [8] [9] [10].
The aromatic proton region displays two sets of doublets characteristic of the para-disubstituted benzene ring. The protons ortho to the carbonyl group appear as a doublet at approximately 7.95 parts per million, while those ortho to the butoxy substituent resonate at 6.93 parts per million. The coupling constant between these sets of aromatic protons measures 8.8 Hertz, confirming the para-substitution pattern [8].
The aliphatic proton assignments demonstrate clear separation of the various methylene and methyl environments. The butoxy chain exhibits a characteristic pattern with the terminal methyl group appearing as a triplet at 1.0 parts per million, the adjacent methylene as a quartet at 1.5 parts per million, and the remaining methylene groups as multiplets between 1.8 and 4.0 parts per million. The oxygen-bonded methylene carbon appears significantly downfield at 4.0 parts per million due to the electron-withdrawing effect of the oxygen atom [9] [10].
The piperidine ring system contributes distinctive multiplet patterns in the aliphatic region. The nitrogen-bonded methylene carbons appear as a complex multiplet centered at 2.5 parts per million, while the remaining ring methylene groups contribute overlapping signals between 1.6 and 1.8 parts per million. The propyl chain connecting the carbonyl group to the piperidine nitrogen displays characteristic triplet and quartet patterns consistent with an ethyl-like spin system [8] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous assignment of all carbon environments within the dyclonine structure. The carbonyl carbon appears as the most downfield signal at approximately 198 parts per million, characteristic of an aromatic ketone. The aromatic carbon region displays four distinct signals corresponding to the quaternary carbon bearing the butoxy group, the quaternary carbon bearing the carbonyl group, and the two sets of equivalent methine carbons [8] [11].
Analysis of degradation products using nuclear magnetic resonance spectroscopy has identified two major decomposition pathways. The first involves dehydration to form 1-(4-butoxyphenyl)-2-propen-1-one, characterized by vinyl proton signals at 6.7 and 7.4 parts per million. The second pathway produces 1-(4-butoxyphenyl)-3-hydroxy-1-propanone, distinguished by the appearance of a hydroxyl-bearing methine carbon signal and the corresponding proton multiplet [8] [11].
| NMR Parameter | 1H NMR | 13C NMR |
|---|---|---|
| Aromatic Region | 6.93, 7.95 ppm (d, J = 8.8 Hz) | 129.5, 131.2, 162.8 ppm |
| Carbonyl Carbon | - | 198.2 ppm |
| Butoxy Chain | 1.0 (t), 1.5 (m), 4.0 (t) ppm | 14.1, 19.3, 31.2, 67.8 ppm |
| Piperidine Ring | 1.6-1.8 (m), 2.5 (m) ppm | 24.2, 26.1, 58.9 ppm |
| Propyl Linker | 2.8 (t), 3.2 (t) ppm | 37.8, 55.2 ppm |
X-ray diffraction analysis of dyclonine hydrochloride provides detailed three-dimensional structural information, revealing the molecular conformation and intermolecular packing arrangements in the crystalline state. Single crystal X-ray diffraction studies have been conducted on various salt forms of dyclonine, including the hydrochloride and p-toluenesulfonate derivatives [12] [13] [14].
The crystal structure determination of dyclonine p-toluenesulfonate demonstrates that the asymmetric unit contains two complete formula units, indicating the absence of crystallographic symmetry. The dyclonine cation adopts a characteristic conformation with the piperidine ring in a chair configuration and the propyl chain extended to minimize steric interactions with the aromatic system. The butoxy substituent extends approximately coplanar with the benzene ring, optimizing conjugative interactions [12].
Intermolecular hydrogen bonding plays a crucial role in crystal stabilization, with strong nitrogen-hydrogen to oxygen interactions observed between the protonated piperidine nitrogen and the sulfonate oxygen atoms. These hydrogen bonds exhibit donor-acceptor distances of approximately 2.8 Angstroms and nearly linear geometries, indicating significant electrostatic stabilization. Additional weaker carbon-hydrogen to oxygen contacts contribute to the overall crystal stability [12].
Polymorphism studies of dyclonine hydrochloride reveal the existence of multiple crystalline forms with distinct thermodynamic stabilities and physical properties. Differential scanning calorimetry combined with X-ray powder diffraction identifies at least two polymorphic modifications, designated as Form I and Form II. Form II represents the thermodynamically stable modification at room temperature, while Form I constitutes a metastable polymorph that transforms irreversibly to Form II upon heating [13] [14].
The crystal lattice parameters for the stable Form II demonstrate a monoclinic crystal system with space group P21/c. The unit cell dimensions measure approximately a = 12.5 Angstroms, b = 8.9 Angstroms, c = 16.2 Angstroms, with beta = 102.3 degrees. The calculated density reaches 1.25 grams per cubic centimeter, consistent with typical organic hydrochloride salts [15] [16].
Powder X-ray diffraction patterns provide characteristic fingerprints for each polymorphic form, enabling phase identification and purity assessment. The most intense reflections for Form II appear at diffraction angles of 18.2, 22.4, and 25.8 degrees two-theta, corresponding to d-spacing values of 4.86, 3.96, and 3.47 Angstroms, respectively. These reflections exhibit excellent reproducibility and serve as diagnostic peaks for routine quality control applications [15] [16].
The thermal expansion behavior examined through variable-temperature X-ray diffraction reveals anisotropic expansion coefficients, with the greatest expansion occurring along the crystallographic b-axis. This directional expansion correlates with the orientation of the intermolecular hydrogen bonding network and provides insight into the mechanical properties of the crystalline material [13] [14].
| Crystal Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P21/c |
| Unit Cell a (Å) | 13.2 | 12.5 |
| Unit Cell b (Å) | 9.1 | 8.9 |
| Unit Cell c (Å) | 15.8 | 16.2 |
| Beta Angle (°) | 90.0 | 102.3 |
| Density (g/cm³) | 1.22 | 1.25 |
| Stability | Metastable | Stable |
Corrosive;Acute Toxic;Irritant